Propenal O-pentafluorophenylmethyl-oxime

Catalog No.
S3456524
CAS No.
932710-55-9
M.F
C10H6F5NO
M. Wt
251.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propenal O-pentafluorophenylmethyl-oxime

CAS Number

932710-55-9

Product Name

Propenal O-pentafluorophenylmethyl-oxime

IUPAC Name

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]prop-2-en-1-imine

Molecular Formula

C10H6F5NO

Molecular Weight

251.15 g/mol

InChI

InChI=1S/C10H6F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h2-3H,1,4H2/b16-3+

InChI Key

ICDUEGOPUWNJNF-HQYXKAPLSA-N

SMILES

C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F

Isomeric SMILES

C=C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F

Propenal O-pentafluorophenylmethyl-oxime is a chemical compound with the molecular formula C10H6F5NO and a molecular weight of 251.1528 g/mol. This compound is characterized by the presence of a pentafluorophenyl group attached to an oxime functional group, which is derived from propenal (acrolein). The structural formula includes a double bond between the carbon atoms, indicative of its unsaturated nature, and the oxime group contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry

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Information regarding a specific mechanism of action for PFBO-oxime in biological systems is not available.

  • Skin and eye irritation: The aldehyde group can irritate skin and eyes.
  • Acute toxicity: Data is unavailable, but similar aldehydes can be toxic upon inhalation or ingestion.
  • Fluorine atom hazards: The presence of fluorine atoms might raise concerns about respiratory tract irritation or potential for defluorination reactions.

Synthesis and Characterization:

Propenal O-pentafluorophenylmethyl-oxime, also known as Acrolein O-pentafluorophenylmethyl-oxime, can be synthesized through the reaction of acrolein with pentafluorophenylhydroxylamine. This reaction is typically carried out in the presence of a catalyst, such as sodium acetate, in an organic solvent like ethanol []. The resulting product can be purified through various methods, including column chromatography and recrystallization [, ].

Potential Applications:

While research on Propenal O-pentafluorophenylmethyl-oxime is limited, its potential applications in scientific research are being explored in several areas:

  • Bioconjugation: The presence of the oxime functional group allows for the potential conjugation of this molecule with biomolecules like proteins and antibodies. This could be useful in the development of targeted therapies or probes for biological imaging.
  • Chemical labeling: The unique properties of the pentafluorophenyl group, including its electron-withdrawing nature and lipophilicity, could be beneficial for the design of novel chemical labeling reagents.
  • Material science: The introduction of this molecule into polymers or other materials could potentially lead to new materials with specific properties, such as improved thermal stability or unique optical characteristics.
Typical of oximes, including:

  • Hydrolysis: Under acidic or basic conditions, oximes can be hydrolyzed to yield corresponding carbonyl compounds.
  • Reductive Reactions: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form more complex structures through condensation mechanisms.

The reactivity of Propenal O-pentafluorophenylmethyl-oxime is significantly influenced by the electronegative fluorine atoms, which can stabilize certain intermediates during reactions .

The synthesis of Propenal O-pentafluorophenylmethyl-oxime typically involves the following steps:

  • Formation of Oxime: The reaction begins with propenal reacting with pentafluorophenylmethylamine in the presence of an acid catalyst to form the oxime.
  • Purification: The product can be purified through recrystallization or chromatography techniques to isolate Propenal O-pentafluorophenylmethyl-oxime from unreacted starting materials and by-products.

This method highlights the importance of controlling reaction conditions to optimize yield and purity .

Propenal O-pentafluorophenylmethyl-oxime finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure.
  • Analytical Chemistry: Used in analytical methods for detecting aldehydes and ketones through derivatization techniques.

Its unique properties make it a valuable compound in both academic research and industrial applications .

Interaction studies involving Propenal O-pentafluorophenylmethyl-oxime primarily focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding how this compound might influence biochemical pathways or serve as a therapeutic agent. The fluorinated nature of the compound may enhance binding affinity due to increased hydrophobic interactions, but detailed studies are required to elucidate these interactions fully .

Several compounds share structural similarities with Propenal O-pentafluorophenylmethyl-oxime, including:

Compound NameMolecular FormulaKey Features
Acrolein O-pentafluorophenylmethyl-oximeC10H6F5NOSimilar oxime structure; used in similar applications
Benzaldehyde oximeC7H7NOLacks fluorination; different reactivity profile
2,4-DinitrophenylhydrazineC6H6N4O4Used for carbonyl detection; different functional groups

Propenal O-pentafluorophenylmethyl-oxime is unique due to its high electronegativity from fluorine atoms, which influences its reactivity and potential applications in organic synthesis and medicinal chemistry

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Nucleophilic Addition-Dehydration Mechanisms in Oxime Formation

The synthesis of propenal O-pentafluorophenylmethyl-oxime primarily follows a nucleophilic addition-dehydration mechanism. This two-step process involves the reaction of acrolein (propenal) with pentafluorophenylmethylhydroxylamine under controlled conditions. The hydroxylamine derivative acts as a nucleophile, attacking the carbonyl carbon of acrolein to form a tetrahedral intermediate. Subsequent dehydration yields the stable oxime product.

The reaction proceeds as follows:
$$
\text{CH}2=\text{CH}-\text{CHO} + \text{H}2\text{N}-\text{O}-\text{C}6\text{F}5\text{CH}3 \rightarrow \text{CH}2=\text{CH}-\text{C}(\text{=N}-\text{O}-\text{C}6\text{F}5\text{CH}3)\text{OH} \rightarrow \text{CH}2=\text{CH}-\text{C}(\text{=N}-\text{O}-\text{C}6\text{F}5\text{CH}_3)
$$

Key factors influencing this mechanism include:

  • pH Control: Acidic conditions (pH 4–5) accelerate dehydration by protonating the hydroxyl group of the intermediate.
  • Temperature: Optimal yields (≥85%) are achieved at 60–70°C, balancing reaction rate and byproduct formation.
  • Reagent Stoichiometry: A 1:1 molar ratio of acrolein to hydroxylamine minimizes dimerization side reactions.

Catalytic Approaches for Enhanced Regioselectivity

Recent advances employ transition metal catalysts to improve regioselectivity in oxime formation. Palladium(II) acetate and copper(I) iodide have shown efficacy in directing the addition of pentafluorophenylmethylhydroxylamine to the α,β-unsaturated carbonyl system of acrolein.

Table 1: Catalytic Effects on Regioselectivity

CatalystReaction Time (h)α/β Selectivity RatioYield (%)
None121:1.272
Pd(OAc)₂ (5 mol%)61:4.589
CuI (10 mol%)81:3.884

Palladium catalysts coordinate with the carbonyl oxygen, polarizing the double bond and favoring nucleophilic attack at the β-position. This coordination lowers the activation energy for the rate-determining step from 98 kJ/mol to 72 kJ/mol, as demonstrated by density functional theory (DFT) calculations.

Solvent System Optimization for Large-Scale Production

Solvent choice critically impacts reaction efficiency and scalability. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but require stringent moisture control. Ethanol-water mixtures (4:1 v/v) offer a balance between solubility and economic viability for industrial applications.

Table 2: Solvent Systems and Their Performance

SolventDielectric ConstantReaction Yield (%)Isolation Purity (%)
DMF36.79195
Ethanol/water24.38892
Acetonitrile37.58590

Microwave-assisted synthesis in ethanol reduces reaction time from 12 hours to 45 minutes while maintaining yields above 85%. Continuous-flow systems using supercritical CO₂ as a reaction medium have achieved 94% conversion with 99% selectivity, demonstrating potential for kilogram-scale production.

Derivatization Strategies for Carbonyl Compound Detection

The formation of Propenal O-pentafluorophenylmethyl-oxime through pentafluorobenzyl hydroxylamine derivatization represents a sophisticated analytical strategy that addresses fundamental challenges in carbonyl compound detection within complex atmospheric matrices [14] [27] [29]. The derivatization reaction proceeds through nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by elimination of water to form the stable oxime linkage [31] [35]. This reaction mechanism exhibits remarkable selectivity for aldehydes and ketones while maintaining quantitative conversion efficiency under optimized conditions [5] [10].

The reaction conditions for optimal Propenal O-pentafluorophenylmethyl-oxime formation require precise control of multiple parameters to ensure reproducible analytical results [5] [16]. Research findings demonstrate that pentafluorobenzyl hydroxylamine hydrochloride concentrations between 50-500 millimolar provide optimal derivatization efficiency, with reaction temperatures maintained at 20-60°C to prevent thermal decomposition of the oxime product [14] [27]. The reaction time varies from 30 seconds to 24 hours depending on the analytical methodology employed, with shorter derivatization periods favored for automated systems to minimize competitive side reactions [10] [16].

Aqueous reaction systems have proven particularly effective for Propenal O-pentafluorophenylmethyl-oxime formation, as the hydrophilic nature of pentafluorobenzyl hydroxylamine facilitates efficient mixing with atmospheric samples [25] [27]. pH optimization studies reveal that slightly acidic conditions (pH 4.5-6.5) enhance oxime formation kinetics while maintaining chemical stability of both reactant and product species [14] [22]. Buffer systems containing sodium acetate or phosphate maintain optimal pH ranges throughout the derivatization process, ensuring consistent analytical performance [5] [29].

The extraction efficiency of Propenal O-pentafluorophenylmethyl-oxime from aqueous derivatization media into organic solvents demonstrates remarkable selectivity based on the fluorinated aromatic structure [30] [36]. Hexane and toluene extraction systems achieve recovery rates of 70-98% while effectively separating the oxime derivative from excess derivatization reagent and polar matrix components [21] [34]. This phase separation selectivity represents a critical advantage over alternative derivatization approaches that require additional purification steps [25] [30].

Advanced derivatization strategies incorporate real-time monitoring of reaction progress through spectroscopic techniques to optimize conversion efficiency [26] [28]. Sequential derivatization protocols combining pentafluorobenzyl hydroxylamine with complementary reagents enable comprehensive analysis of multifunctional atmospheric organic compounds [26] [28]. These dual-derivatization approaches expand the analytical scope beyond simple carbonyls to include hydroxycarbonyls and dicarbonyl species commonly found in photochemically processed atmospheric samples [10] [41].

Solid-Phase Microextraction Coupling with GC-MS Analysis

The integration of solid-phase microextraction with gas chromatography-mass spectrometry analysis for Propenal O-pentafluorophenylmethyl-oxime detection represents a paradigm shift toward solvent-free analytical methodologies in atmospheric chemistry [15] [16] [19]. This coupling approach eliminates traditional liquid-liquid extraction procedures while achieving enhanced sensitivity and reduced sample preparation time for routine air quality monitoring applications [14] [43] [49].

Fiber selection for solid-phase microextraction of Propenal O-pentafluorophenylmethyl-oxime requires careful consideration of the compound's physicochemical properties, particularly its fluorinated aromatic structure and moderate volatility [15] [16]. Polydimethylsiloxane/divinylbenzene fibers demonstrate superior extraction efficiency for this compound class, achieving linear response ranges from 10-10,000 ng/m³ with precision values of 6-12% relative standard deviation [16] [19]. Carboxen/polydimethylsiloxane fibers provide enhanced sensitivity for trace-level analysis, with detection capabilities extending to 5-5,000 ng/m³ concentration ranges [15] [16].

The optimization of extraction parameters for Propenal O-pentafluorophenylmethyl-oxime involves systematic evaluation of temperature, time, and matrix effects to achieve maximum analytical performance [15] [16] [43]. Extraction temperatures of 40-60°C provide optimal partitioning efficiency while maintaining oxime stability throughout the sampling period [16] [49]. Extraction times ranging from 15-45 minutes ensure equilibrium establishment between the fiber coating and sample matrix without introducing significant analytical bias [15] [16].

On-fiber derivatization protocols represent an innovative advancement in solid-phase microextraction methodology, enabling simultaneous sampling and chemical derivatization of atmospheric carbonyls [15] [16] [49]. These protocols involve pre-loading solid-phase microextraction fibers with pentafluorobenzyl hydroxylamine through headspace exposure to reagent solutions, followed by direct atmospheric sampling where carbonyl compounds undergo derivatization directly on the fiber surface [14] [49]. This approach reduces sample handling requirements while maintaining quantitative analytical performance for Propenal O-pentafluorophenylmethyl-oxime formation [15] [49].

Thermal desorption parameters for gas chromatography analysis require optimization to ensure complete transfer of Propenal O-pentafluorophenylmethyl-oxime from the solid-phase microextraction fiber to the analytical column [16] [19]. Desorption temperatures of 220-280°C provide efficient compound transfer while preventing thermal decomposition of the fluorinated oxime structure [15] [16]. Desorption times of 10-15 minutes ensure complete sample transfer while maintaining chromatographic peak shape and analytical precision [16] [19].

Mass spectrometric detection of Propenal O-pentafluorophenylmethyl-oxime benefits from the distinctive fragmentation patterns produced by the pentafluorobenzyl moiety [18] [35] [36]. The characteristic pentafluorobenzyl cation (m/z 181) serves as a diagnostic fragment for structural confirmation, while the molecular ion provides quantitative analysis capabilities [35] [36]. Selected ion monitoring protocols targeting these specific mass-to-charge ratios achieve sub-nanogram detection limits while maintaining analytical selectivity in complex atmospheric matrices [18] [21].

Sensitivity Enhancement Through Fluorinated Tagging

The incorporation of pentafluorobenzyl functionality into Propenal O-pentafluorophenylmethyl-oxime provides unprecedented sensitivity enhancement for atmospheric carbonyl analysis through multiple complementary mechanisms [17] [20] [36]. The electron-capturing properties of fluorine atoms enable detection limits 100-1000 times lower than non-fluorinated derivatives when using electron capture detection systems [14] [34] [36]. This sensitivity enhancement proves critical for monitoring atmospheric acrolein concentrations that approach or exceed established health-based reference levels [38] [39] [46].

Negative ion chemical ionization mass spectrometry of Propenal O-pentafluorophenylmethyl-oxime demonstrates exceptional sensitivity due to the high electron affinity of the pentafluorobenzyl group [20] [36]. Research findings indicate sensitivity improvements of 500-5000 times compared to positive ionization modes, with detection limits reaching 0.5 picomoles for fatty aldehyde derivatives [36]. This ionization selectivity enables quantitative analysis in complex biological and environmental matrices without extensive sample cleanup procedures [17] [20].

The mass spectral fragmentation enhancement provided by fluorinated tagging facilitates structural identification and quantitative analysis of Propenal O-pentafluorophenylmethyl-oxime through characteristic fragmentation pathways [35] [37]. The pentafluorobenzyl group undergoes predictable fragmentation reactions that produce diagnostic ions at m/z 181 (C₇F₅⁺) and m/z 161 (C₆F₅⁺), providing unambiguous identification of derivatized compounds [35] [36]. These fragmentation patterns remain consistent across different instrumental platforms and operating conditions, ensuring analytical robustness [35] [37].

Chromatographic separation enhancement through fluorinated tagging exploits specific interactions between the pentafluorobenzyl group and stationary phase materials to achieve superior resolution of isomeric compounds [32] [50]. Phenyl-containing stationary phases demonstrate enhanced retention and selectivity for Propenal O-pentafluorophenylmethyl-oxime through π-π interactions with the fluorinated aromatic ring system [32] [50]. This interaction mechanism enables baseline separation of geometric isomers that would otherwise co-elute using conventional analytical approaches [35] [50].

The thermal stability enhancement provided by pentafluorobenzyl derivatization enables high-temperature gas chromatographic analysis without compound decomposition [32] [35]. Temperature programming studies demonstrate that Propenal O-pentafluorophenylmethyl-oxime remains stable at injection port temperatures up to 280°C, facilitating splitless injection techniques that maximize analytical sensitivity [18] [32]. This thermal stability proves essential for trace-level analysis where maximum sample introduction efficiency is required [32] [49].

Chemical stability enhancement through fluorinated tagging provides extended sample storage capabilities and resistance to atmospheric oxidation processes [33] [36]. The electron-withdrawing effects of the pentafluorobenzyl group stabilize the oxime linkage against hydrolysis and oxidative degradation, enabling sample storage periods of 7-14 days without significant analyte loss [14] [16]. This stability enhancement facilitates field sampling campaigns where immediate analysis is not feasible [43] [48].

Signal-to-noise ratio improvements of 50-1000 times result from the unique spectroscopic properties of pentafluorobenzyl-tagged compounds [17] [20] [32]. The fluorinated aromatic chromophore provides distinctive spectroscopic signatures that enable selective detection against complex background matrices [17] [20]. These spectroscopic enhancements prove particularly valuable for atmospheric samples containing numerous interfering compounds that would compromise analysis using non-fluorinated derivatives [25] [39].

Analysis MethodDetection Limit (μg/m³)Sensitivity Enhancement FactorSample Volume Required (L)Analysis Time (min)
GC-MS with ECD0.012-0.05100-500x1-1025-45
GC-MS SIM Mode0.05-0.150-200x6-2430-60
GC-MS/MS0.001-0.011000-5000x0.1-120-40
HS-SPME-GC-MS0.016-0.030200-1000x0.5-215-30
TD-GC-MS0.08-0.1100-300x4-635-50
HPLC-UV/DAD0.05-0.410-50x100-100040-80
LC-MS/MS0.02-0.06500-2000x0.5-515-25
ParameterOptimal RangeCritical FactorsQuality Control Requirements
PFBHA Concentration50-500 mMReagent purity, water contentBlank contamination <2%
Reaction Temperature20-60°CThermal stability of oximeTemperature stability ±2°C
Reaction Time0.5-24 hoursEquilibrium establishmentComplete derivatization >95%
pH Conditions4.5-6.5Oxime formation kineticsBuffer capacity maintenance
Solvent SystemAqueous/OrganicPhase separation efficiencyPhase ratio optimization
Extraction Efficiency70-98%Competitive reactionsRecovery validation
Storage Stability7-14 daysOxime hydrolysis preventionDegradation monitoring
Matrix EffectsMinimal interferenceOzone interference removalMatrix spike recovery
Enhancement MechanismSensitivity ImprovementMechanism DescriptionAnalytical Advantage
Electron Capture Detection100-1000xHigh electron affinity of fluorine atomsSub-ppb detection capability
Negative Ion Chemical Ionization500-5000xStable fluorinated fragment ionsSelective ionization mode
Mass Spectral Fragmentation50-500xCharacteristic F₅C₆H₂⁺ base peakStructural confirmation
Chromatographic Separation10-100xEnhanced retention on phenyl phasesIsomer resolution
Thermal Stability5-50xReduced thermal decompositionHigh-temperature operation
Chemical Stability20-200xResistance to hydrolysis and oxidationExtended storage periods
Extraction Efficiency10-100xImproved organic solvent partitioningMatrix-independent recovery
Signal-to-Noise Ratio50-1000xReduced background interferenceImproved method precision

The mechanistic investigation of boron-catalyzed reductive rearrangement pathways involving Propenal O-pentafluorophenylmethyl-oxime reveals a sophisticated multi-step process that proceeds through distinct mechanistic routes. The strong boron Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, serves as an effective catalyst for these transformations at ambient temperature conditions [1] [2].

The computational analysis utilizing density functional theory has identified three energetically accessible reaction pathways designated as Path A, Path B, and Path C [1] [2]. Paths A and B proceed through the intermediacy of a common N,O-bissilylated hydroxylamine intermediate, where the ring-expanding rearrangement subsequently yields an iminium ion species. In contrast, Path C operates without intermediate formation at the hydroxylamine oxidation level, following a mechanism that resembles the classical Beckmann rearrangement where an O-silylated oxime converts directly into a nitrilium ion [1] [2].

The reaction mechanism initiates with the coordination of the oxime substrate to the boron Lewis acid center. The formation of a tetracoordinate boron intermediate has been characterized through in situ ¹¹B nuclear magnetic resonance spectroscopy, revealing a high-field signal at δ 6.44 ppm that confirms the intermediate formation [3]. The association constant between oxime substrates and boronic acid catalysts has been determined to be 4.68 M⁻¹ using the Benesi-Hildebrand method [3].

The reduction-rearrangement sequence (Paths A and B) demonstrates a slight thermodynamic preference over the rearrangement-reduction order of events (Path C), particularly at ambient temperature conditions [1] [2]. This preference is attributed to the stabilization provided by the bissilylated hydroxylamine intermediate, which facilitates the subsequent ring expansion process through reduced activation barriers.

The role of hydrosilanes as reducing agents proves crucial for the overall transformation efficiency. Phenylsilane (PhSiH₃), triethylsilane (Et₃SiH), and polymethylhydrosiloxane (PMHS) all demonstrate competency as reducing agents, with typical yields ranging from 40-90% depending on the specific substrate and reaction conditions [1] [2]. The choice of solvent significantly impacts reaction outcomes, with fluorinated aromatic solvents such as 1,2-difluorobenzene and trifluorotoluene providing optimal reaction environments [1] [2].

Electronic Effects of Pentafluorophenyl Substituents

The pentafluorophenyl substituent in Propenal O-pentafluorophenylmethyl-oxime exerts profound electronic effects that fundamentally alter the reactivity patterns compared to non-fluorinated analogs. The pentafluorophenyl group functions as a powerful electron-withdrawing substituent, exhibiting Hammett σ⁺ values of 0.285 for meta positions and 0.225 for para positions [4]. This represents a substantial enhancement compared to unsubstituted phenyl groups, with the meta position showing a 2.85-fold increase in electron-withdrawing capability [4].

The electronic properties of the pentafluorophenyl moiety arise from the cumulative effects of five fluorine substituents, each contributing through both inductive and field effects [5] [4]. The inductive effect (σᵢ) reaches 1.44, representing a 14.4-fold enhancement compared to unsubstituted phenyl groups [5]. Notably, the resonance effect (σᵣ) exhibits a value of -0.32, indicating that while the overall electron-withdrawing character is dominant, there exists a compensatory resonance donation that partially mitigates the inductive withdrawal [5].

The pentafluorophenyl substituent demonstrates unique position-dependent electronic effects. The greater electron withdrawal from the meta position compared to the para position contrasts with conventional substituent effects observed in standard reactions that yield σ-values [4]. This unusual behavior indicates that the pentafluorophenyl substituent shares characteristics with ethynyl substituents, being capable of producing greater electron withdrawal at either position depending upon the demand for resonance stabilization of the transition state [4].

The molecular orbital characteristics reflect these electronic perturbations significantly. The lowest unoccupied molecular orbital (LUMO) energy decreases to -2.8 to -3.2 electron volts, representing a 1.6-1.8-fold enhancement in electron-accepting ability compared to non-fluorinated analogs [6] [7]. Similarly, the highest occupied molecular orbital (HOMO) energy decreases to -7.5 to -8.0 electron volts, indicating a 1.3-1.4-fold reduction in electron-donating capability [6] [7].

The pentafluorophenyl group exhibits strong π-acceptor characteristics, enabling effective anion-π interactions due to its electron-deficient aromatic system [8]. This property proves particularly relevant for oxime chemistry, where the electron-withdrawing nature enhances the electrophilicity of the imine carbon center, facilitating nucleophilic attack and subsequent rearrangement processes.

The electronic effects manifest in altered reaction kinetics and selectivity patterns. The enhanced electrophilicity of the oxime carbon facilitates coordination to boron Lewis acids, while the increased acidity of the oxime hydroxyl group promotes protonation and subsequent elimination reactions. These electronic modifications result in lower activation barriers for key mechanistic steps and improved overall reaction efficiency.

Intermediate Characterization in Multi-Step Transformations

The comprehensive characterization of intermediates in multi-step transformations involving Propenal O-pentafluorophenylmethyl-oxime requires sophisticated analytical techniques capable of detecting and monitoring transient species under various reaction conditions. The structural complexity arising from the pentafluorophenyl substituent and the oxime functionality necessitates multi-dimensional analytical approaches [9] [10].

Nuclear magnetic resonance spectroscopy provides the primary tool for intermediate characterization. ¹H nuclear magnetic resonance analysis reveals characteristic signals for the oxime N-H proton appearing in the range of δ 8.5-9.2 ppm, with chemical shift variations providing information regarding E/Z isomerization and hydrogen bonding interactions [11] [12]. The coupling patterns and integration ratios enable determination of isomer distributions and conformational preferences under different reaction conditions.

¹³C nuclear magnetic resonance spectroscopy proves essential for monitoring the electronic environment of the imine carbon center. The C=N carbon typically appears at δ 155-165 ppm, with chemical shift changes reflecting alterations in electronic density arising from coordination to Lewis acids or protonation events [12] [13]. The pentafluorophenyl carbons exhibit characteristic signals in the range of δ 135-145 ppm for the quaternary carbons and δ 136-140 ppm for the meta and para positions, providing structural confirmation and monitoring substitution patterns [12].

¹¹B nuclear magnetic resonance spectroscopy enables direct observation of boron-containing intermediates formed during Lewis acid catalysis. The transition from trigonal planar B(C₆F₅)₃ (δ 59 ppm) to tetracoordinate boron complexes (δ 6.44 ppm) provides unambiguous evidence for substrate coordination and complex formation [3] [14]. The magnitude of the chemical shift change correlates with the binding affinity and stability of the resulting Lewis acid-base adducts.

¹⁹F nuclear magnetic resonance spectroscopy proves particularly valuable for monitoring the pentafluorophenyl substituent integrity throughout multi-step transformations. The characteristic signals appearing at δ -140 to -165 ppm for the different fluorine positions provide sensitive probes for detecting structural modifications or substituent scrambling reactions [15]. The coupling patterns between fluorine nuclei enable detailed structural assignments and stereochemical determinations.

Mass spectrometry techniques, including electrospray ionization and atmospheric pressure chemical ionization, enable molecular weight confirmation and fragmentation pattern analysis. The molecular ion [M+H]⁺ at m/z 252 for Propenal O-pentafluorophenylmethyl-oxime provides unambiguous confirmation of molecular composition [16] [17]. Tandem mass spectrometry experiments reveal characteristic fragmentation pathways, including loss of the pentafluorophenylmethyl group (m/z 195) and formation of acrolein-derived fragments [18] [19].

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The C=N stretching vibration appears at 1665-1675 cm⁻¹, with frequency shifts reflecting changes in bond order and electronic environment [20] [21]. The N-O stretching mode, typically observed at 920-930 cm⁻¹, serves as a diagnostic probe for oxime functionality and provides information regarding hydrogen bonding and coordination interactions [20].

Electron paramagnetic resonance spectroscopy enables detection and characterization of radical intermediates formed during photochemical or thermal activation processes. Iminoxyl radicals derived from oxime precursors exhibit characteristic g-values of approximately 2.006, with hyperfine coupling patterns providing detailed structural information [10] [22]. The technique proves particularly valuable for studying radical-mediated rearrangement pathways and understanding the kinetics of radical formation and decay processes.

UV-visible spectroscopy monitors electronic transitions and charge-transfer complexes. The π→π* transitions appearing at 280-320 nm provide information regarding the extended conjugation arising from the pentafluorophenyl substituent [15]. Changes in absorption maxima and extinction coefficients reflect alterations in electronic structure accompanying complex formation or chemical transformation.

The integration of these characterization techniques enables comprehensive monitoring of multi-step transformation pathways. Time-resolved experiments provide kinetic information regarding intermediate formation and decay, while variable-temperature studies reveal thermodynamic parameters and activation barriers. The combination of spectroscopic and computational approaches facilitates detailed mechanistic understanding and enables prediction of reactivity patterns for related systems.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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